5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

描述

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and is often utilized in studies involving proteomics and metabolomics . The compound has a molecular formula of 13C2 C2 H6 15N N3 O . H Cl and a molecular weight of 165.556 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the isotope-labeled product. The process involves the use of advanced techniques in isotope labeling and organic synthesis, followed by rigorous quality control measures .

化学反应分析

Types of Reactions

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to yield various reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which are used in further biochemical and pharmaceutical research .

科学研究应用

Biochemical Research

AICAR is predominantly used in metabolic studies to trace biochemical pathways involving purine metabolism. It serves as a reference standard in isotope-labeled compound studies, enabling researchers to investigate metabolic fluxes in various biological systems.

Pharmaceutical Development

The compound has significant implications in the development and testing of new pharmaceuticals. Its role as a metabolite of Temozolomide highlights its potential use in cancer therapy, particularly for malignant gliomas. AICAR's ability to modulate AMPK activity suggests it could be beneficial in developing drugs targeting metabolic disorders.

Proteomics and Metabolomics

AICAR is utilized in proteomic and metabolomic studies to analyze protein interactions and metabolic pathways. Its stable isotopes allow for precise tracking of compounds within complex biological systems, facilitating the understanding of disease mechanisms and therapeutic targets.

Cardiovascular Research

Research has demonstrated AICAR's protective effects against cardiac ischemia. Studies indicate that its administration can improve outcomes in models of heart disease by enhancing metabolic resilience during ischemic events.

Case Study 1: Metabolic Pathway Tracing

In a study examining the purine nucleotide cycle, researchers used AICAR to trace the incorporation of isotopes into nucleotides. The findings revealed critical insights into how cells adapt their energy metabolism under stress conditions, showcasing AICAR's utility as a tracer in metabolic research.

Case Study 2: Cancer Therapeutics

A clinical study investigated the effects of AICAR on glioblastoma cells when administered alongside Temozolomide. Results showed that AICAR enhanced the efficacy of Temozolomide, suggesting a synergistic effect that could lead to improved therapeutic strategies for treating aggressive brain tumors.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Used as a reference standard for isotope-labeled studies; traces biochemical pathways. |

| Pharmaceutical Development | Investigates drug efficacy, particularly in cancer therapies like Temozolomide. |

| Proteomics/Metabolomics | Analyzes protein interactions and metabolic pathways using stable isotopes for precise tracking. |

| Cardiovascular Research | Protects against cardiac ischemia; enhances metabolic responses during stress conditions. |

作用机制

The compound exerts its effects by integrating into biochemical pathways where it acts as a metabolite. It targets specific enzymes and proteins, influencing various metabolic processes. The molecular targets and pathways involved include those related to nucleotide synthesis and energy metabolism .

相似化合物的比较

Similar Compounds

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.

Temozolomide: A prodrug that is metabolized into the active compound 5-Aminoimidazole-4-carboxamide.

Uniqueness

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of biochemical pathways is essential .

生物活性

Overview

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (commonly referred to as AICAR) is a stable isotope-labeled compound primarily used in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and serves as an important tool in studies involving metabolic pathways, particularly in the activation of AMP-dependent protein kinase (AMPK) . This compound's unique isotopic labeling allows for precise metabolic tracing, enhancing its utility in various biological studies.

Target of Action:

The primary target of AICAR is AMPK, a critical regulator of cellular energy homeostasis. AICAR acts as an analog of adenosine monophosphate (AMP), stimulating AMPK activity which leads to a cascade of metabolic effects .

Mode of Action:

Upon activation, AMPK influences several cellular processes including:

- Increased glucose uptake

- Enhanced fatty acid oxidation

- Inhibition of lipid synthesis

These actions collectively contribute to improved cellular energy balance and metabolic regulation .

AICAR interacts with various enzymes and proteins, demonstrating significant effects on cellular metabolism. It has been shown to associate with nucleophosmin (NPM)–ALK, indicating its role in specific phosphorylation processes essential for cell signaling .

Cellular Effects

AICAR has been studied extensively for its protective effects against cardiac ischemic injury. It enhances metabolic activity in cardiac tissues, promoting cell survival during stress conditions . Additionally, its influence on cell proliferation pathways makes it a candidate for cancer research, where it may affect tumor growth dynamics .

Research Applications

AICAR's applications span across several domains:

- Biochemistry: Used as a reference standard in isotope-labeled compound studies.

- Metabolic Studies: Traced pathways in various physiological conditions, including exercise and ischemia.

- Pharmaceutical Development: Investigated for potential therapeutic applications in metabolic disorders and cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | C4H6N4O | Non-labeled version used for general applications |

| 5-Aminoimidazole | C3H4N4 | Simpler structure without carboxamide functionality |

| Imidazole | C3H4N2 | Basic structure lacking amino or carboxamide groups |

The stable isotope labeling of AICAR distinguishes it from these compounds, allowing for enhanced tracking in metabolic studies .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of AICAR in various experimental setups:

- Cardiac Metabolism: In ex-vivo studies using Langendorff-perfused hearts, AICAR significantly altered glucose carbon metabolism during pressure overload conditions, highlighting its role in cardiac hypertrophy and function .

- Cancer Research: Investigations into AICAR's effects on tumor cells have shown that it can modulate metabolic pathways that are crucial for cancer cell proliferation and survival, suggesting potential therapeutic avenues .

- Exercise Physiology: Research indicates that AICAR administration can mimic the effects of exercise by activating AMPK pathways, which may enhance endurance and metabolic efficiency .

属性

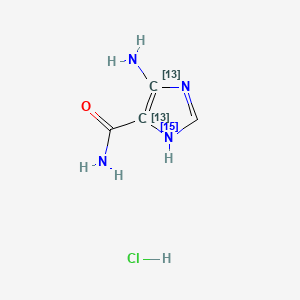

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-45-4 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。